2-Chloro-2-phenylacetic acid
Overview
Description
2-Chloro-2-phenylacetic acid is an organic compound with the molecular formula C8H7ClO2. It is a derivative of phenylacetic acid, where a chlorine atom is substituted at the alpha position. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
2-Chloro-2-phenylacetic acid, also known as 2-chlorophenylacetic acid, is a chemical compound used in the synthesis of various derivatives It’s known that phenylacetic acid derivatives interact with various enzymes and proteins within the cell, influencing their function .
Mode of Action
It’s known that phenylacetic acid derivatives can influence the function of targeted enzymes and proteins, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular derivative and the biological context.
Biochemical Pathways
Phenylacetic acid, a related compound, is involved in the bacterial degradation of aromatic components . The bacterial phenylacetic acid pathway contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity
Pharmacokinetics
Its solubility in various solvents like chloroform, dmso, and methanol suggests that it might have good bioavailability. The compound’s pKa value of 4.07 also indicates that it can exist in both ionized and non-ionized forms, which could influence its absorption and distribution in the body.
Result of Action
It’s known that phenylacetic acid derivatives can influence various cellular processes through their interaction with enzymes and proteins . The specific effects would depend on the particular derivative and the biological context.
Biochemical Analysis
Biochemical Properties
2-Chloro-2-phenylacetic acid plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives . The acidity constant (pKa) of this compound in water has been evaluated, indicating its potential to participate in acid-base reactions . This compound can interact with enzymes involved in the metabolism of aromatic compounds, such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine. The presence of the chlorine atom may influence the binding affinity and specificity of these enzymes, potentially altering their activity.
Cellular Effects
This compound can affect various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in plant cells, it can act as an analog to auxins, which are plant hormones that regulate growth and development . In animal cells, it may interact with receptors and enzymes involved in metabolic pathways, leading to changes in gene expression and metabolic flux. The specific effects on cellular function can vary depending on the concentration and duration of exposure to this compound.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For example, it may inhibit the activity of enzymes involved in the degradation of aromatic compounds, thereby affecting the metabolic pathways of these compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been reported that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function may vary . In in vitro studies, prolonged exposure to this compound can lead to changes in cell viability and metabolic activity. In in vivo studies, the compound’s effects may be influenced by factors such as dosage, duration of exposure, and the specific biological system being studied.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects . For example, high doses of this compound may lead to oxidative stress and damage to cellular components, such as lipids, proteins, and DNA. The threshold effects observed in these studies can provide valuable information for determining safe and effective dosages for potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to the degradation of aromatic compounds. It can be metabolized by enzymes such as phenylalanine hydroxylase and other enzymes involved in the phenylalanine metabolism pathway . The presence of the chlorine atom may affect the efficiency of these metabolic reactions, leading to changes in the levels of metabolites and metabolic flux. Additionally, this compound can influence the activity of cofactors and other molecules involved in these pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In plant cells, it may be transported by auxin transporters, which facilitate the movement of auxins and their analogs across cell membranes . In animal cells, the distribution of this compound can be influenced by factors such as lipid solubility and the presence of transport proteins. The localization and accumulation of this compound within specific cellular compartments can affect its activity and function.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or other organelles, where it can interact with enzymes and other biomolecules. The specific localization of this compound can influence its role in biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-2-phenylacetic acid can be synthesized through several methods. One common approach involves the chlorination of phenylacetic acid using reagents like thionyl chloride or phosphorus trichloride. Another method includes the reaction of 2-chlorobenzyl cyanide with hydrochloric acid, followed by hydrolysis to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of phenylacetic acid under controlled conditions to ensure high yield and purity. The process typically includes steps like chlorination, hydrolysis, and purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2-phenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to yield alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia are commonly used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products:
Substitution: Products like 2-hydroxy-2-phenylacetic acid or 2-amino-2-phenylacetic acid.
Oxidation: Products like benzoyl chloride.
Reduction: Products like 2-phenylethanol
Scientific Research Applications
2-Chloro-2-phenylacetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylacetic Acid: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Bromophenylacetic Acid: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior.
4-Chlorophenylacetic Acid: Chlorine atom is positioned differently, affecting its chemical properties and uses.
Uniqueness: 2-Chloro-2-phenylacetic acid is unique due to the presence of the chlorine atom at the alpha position, which significantly influences its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its importance .
Properties
IUPAC Name |
2-chloro-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSGIGXOKHZCQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023256 | |
Record name | 2-Chloro-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101023256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4755-72-0 | |
Record name | α-Chlorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4755-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloro(phenyl)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004755720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4755-72-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4755-72-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101023256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro(phenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.985 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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